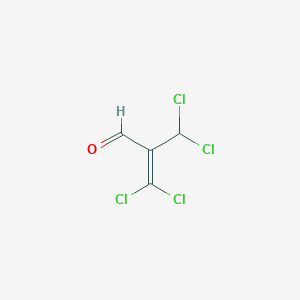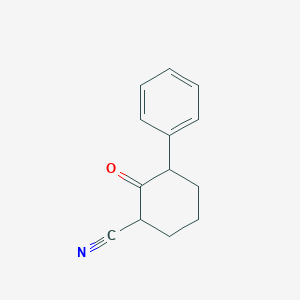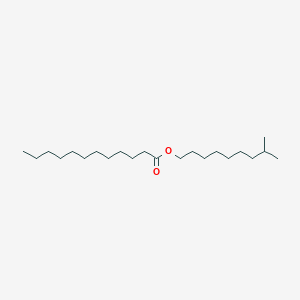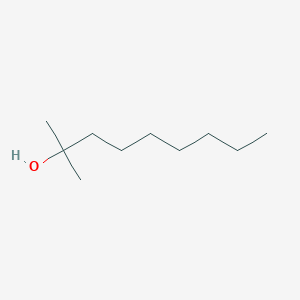
四硼化硅
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraboron silicide, with the chemical formula B₄Si, is a compound formed between boron and silicon. It is a lightweight ceramic material known for its high hardness and thermal stability. Tetraboron silicide is part of the broader family of boron silicides, which are known for their unique properties and applications in various fields .
科学研究应用
Tetraboron silicide has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other boron-silicon compounds.
Materials Science: Due to its high hardness and thermal stability, it is used in the production of cutting tools, abrasives, and wear-resistant coatings.
Electronics: Employed in the fabrication of semiconductors and thermoelectric materials.
Aerospace: Utilized in the manufacturing of heat-resistant tiles for spacecraft.
作用机制
Target of Action
Tetraboron silicide and 1-Sila-2,3,4,5-tetraboracyclopenta-1,3,5-triene are primarily used in the field of materials science
Mode of Action
The interaction of these compounds with their targets is primarily physical rather than biochemical. For instance, tetraboron silicide has been used in the manufacture of thermoelectric devices . The compound interacts with heat and converts it into electricity .
Biochemical Pathways
Their use is mainly confined to materials science and engineering applications .
Result of Action
The primary result of the action of these compounds is the conversion of heat into electricity in the case of tetraboron silicide . This property is leveraged in the creation of thermoelectric devices.
Action Environment
The efficacy and stability of these compounds can be influenced by environmental factors such as temperature and pressure . For instance, the efficiency of tetraboron silicide in thermoelectric devices can be affected by the temperature gradient across the device .
准备方法
Synthetic Routes and Reaction Conditions: Tetraboron silicide can be synthesized through direct reaction of elemental boron and silicon at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The process involves heating the mixture of boron and silicon powders to temperatures around 1500-1800°C .
Industrial Production Methods: In industrial settings, tetraboron silicide is produced using methods such as chemical vapor deposition (CVD) and solid-state reactions. CVD involves the reaction of gaseous precursors containing boron and silicon, which decompose on a heated substrate to form the desired compound. Solid-state reactions involve the direct combination of boron and silicon powders under high temperature and pressure conditions .
化学反应分析
Types of Reactions: Tetraboron silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When heated in air or oxygen, tetraboron silicide forms a superficial oxide layer. This reaction typically occurs at temperatures above 800°C.
Reduction: Tetraboron silicide can be reduced by hydrogen gas at high temperatures to form elemental silicon and boron.
Major Products Formed:
Oxidation: Boron oxide (B₂O₃) and silicon dioxide (SiO₂).
Reduction: Elemental boron and silicon.
Substitution: Boron halides (e.g., BF₃, BCl₃) and silicon halides (e.g., SiF₄, SiCl₄).
相似化合物的比较
- Silicon triboride (SiB₃)
- Silicon tetraboride (SiB₄)
- Silicon hexaboride (SiB₆)
Comparison:
- Silicon triboride (SiB₃): Similar in structure but contains fewer boron atoms. It is less thermally stable compared to tetraboron silicide.
- Silicon tetraboride (SiB₄): Very similar in composition and properties, often co-produced with tetraboron silicide. It has comparable hardness and thermal stability.
- Silicon hexaboride (SiB₆): Contains more boron atoms, resulting in higher hardness and thermal stability. It is used in similar applications but offers better performance in high-temperature environments .
Tetraboron silicide stands out due to its balanced properties of hardness, thermal stability, and electrical conductivity, making it a versatile material for various advanced applications.
属性
CAS 编号 |
12007-81-7 |
|---|---|
分子式 |
BSi |
分子量 |
38.90 g/mol |
IUPAC 名称 |
boron;silicon |
InChI |
InChI=1S/B.Si |
InChI 键 |
CFOAUMXQOCBWNJ-UHFFFAOYSA-N |
SMILES |
[B].[B].[B].[B].[Si] |
规范 SMILES |
[B].[Si] |
Key on ui other cas no. |
12046-88-7 |
产品来源 |
United States |
Q1: What are the key properties of tetraboron silicide that make it attractive for high-temperature applications?
A1: Tetraboron silicide demonstrates exceptional resistance to oxidation at high temperatures. Studies show that shapes fabricated from B4Si can withstand oxidation in air for over 100 hours at 1370 °C. [] This resistance, coupled with its impressive thermal shock resistance – evidenced by its ability to withstand repeated transitions from 1370 °C to room temperature without cracking – makes B4Si a promising material for demanding high-temperature applications. []
Q2: How are tetraboron silicide whiskers synthesized, and what factors influence their growth?
A2: Tetraboron silicide whiskers can be grown via chemical vapor deposition (CVD) at temperatures between 1000-1100°C using a specific ratio of boron trichloride (BCl3) and silicon tetrachloride (SiCl4). [] The presence of gold as an impurity plays a crucial role, with an optimal concentration range of 20-50 μg/cm2 promoting the growth of wool-like whiskers with thicknesses ranging from 0.1 to 1 μm and lengths from 0.5 to 2 mm. [] This growth process is suggested to follow a tip VLS (Vapor-Liquid-Solid) mechanism, supported by the observation of impurity deposits on the whisker tips. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


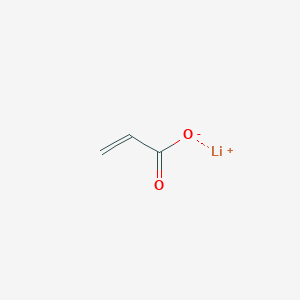
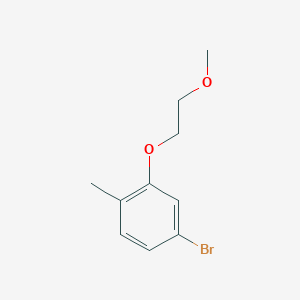
![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)

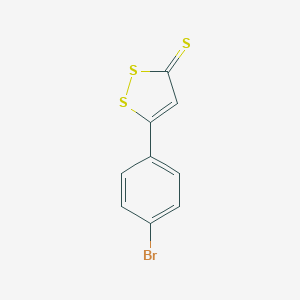
![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)
